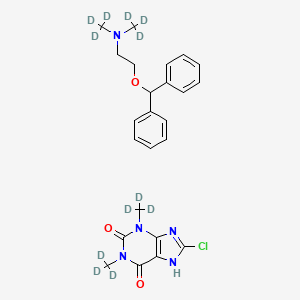
(E,E)-Farnesol 11,11,11,12,12,12-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Farnesol-d6, also known as (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol (d6), is a deuterated form of farnesol. It is a sesquiterpenoid alcohol that is used as a stable isotope in biochemical research. The compound has a molecular formula of C15H20D6O and a molecular weight of 228.40 . Farnesol-d6 is primarily utilized in studies involving metabolic pathways and the synthesis of various biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Farnesol-d6 can be synthesized through the deuteration of farnesol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of farnesol in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of farnesol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to ensure efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Farnesol-d6 undergoes various chemical reactions, including:
Oxidation: Farnesol-d6 can be oxidized to form farnesal-d6 and farnesoic acid-d6.
Reduction: Reduction of farnesol-d6 can yield farnesane-d6.
Substitution: Farnesol-d6 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Farnesal-d6, farnesoic acid-d6.
Reduction: Farnesane-d6.
Substitution: Farnesyl esters.
Aplicaciones Científicas De Investigación
Farnesol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope in the study of metabolic pathways and the synthesis of biomolecules.
Biology: Investigated for its role as a quorum sensing molecule in microbial communities.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
Farnesol-d6 exerts its effects through various molecular targets and pathways:
Calcium Homeostasis: Farnesol-d6 acts as an inhibitor of N-type voltage-gated calcium channels, regulating calcium homeostasis in cells.
Quorum Sensing: In microbial communities, farnesol-d6 functions as a quorum sensing molecule, inhibiting the formation of biofilms and reducing microbial virulence.
Anti-inflammatory Pathways: Farnesol-d6 has been shown to inhibit pro-inflammatory signaling pathways, such as the NF-kappa-B pathway, thereby reducing inflammation.
Comparación Con Compuestos Similares
Farnesol-d6 is compared with other similar compounds such as:
Geraniol: Both farnesol-d6 and geraniol are sesquiterpenoid alcohols, but farnesol-d6 has a more complex structure with additional double bonds.
Nerolidol: Similar to farnesol-d6, nerolidol is a sesquiterpenoid alcohol, but it lacks the deuterium atoms present in farnesol-d6.
Farnesal: Farnesal is the aldehyde form of farnesol, differing in its functional group.
Uniqueness: Farnesol-d6 is unique due to its deuterated nature, making it a valuable tool in isotopic labeling studies. Its ability to inhibit calcium channels and function as a quorum sensing molecule further distinguishes it from other sesquiterpenoid alcohols .
Propiedades
Fórmula molecular |
C15H26O |
|---|---|
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
(2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+/i1D3,2D3 |
Clave InChI |
CRDAMVZIKSXKFV-JPWGLETFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CO)/C)/C)C([2H])([2H])[2H] |
SMILES canónico |
CC(=CCCC(=CCCC(=CCO)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)


![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)




![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)

